molecular formula C14H12N2O3 B14279101 N-Benzyl-N-nitrobenzamide CAS No. 125659-92-9

N-Benzyl-N-nitrobenzamide

Cat. No.: B14279101
CAS No.: 125659-92-9
M. Wt: 256.26 g/mol
InChI Key: PFQHOXTTWUVWJN-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-nitrobenzamide typically involves the condensation of benzylamine with nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Ultrasonic irradiation and the use of solid acid catalysts have also been explored to achieve a green and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: N-Benzyl-N-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides, which are of interest in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown activity against certain biological targets, making it a candidate for drug development .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the nitro group and benzyl moiety contributes to its biological activity .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer and agrochemical industries .

Mechanism of Action

The mechanism of action of N-Benzyl-N-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound may inhibit specific enzymes or receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

  • N-Benzyl-N-isopropyl-4-nitrobenzamide
  • N-Benzyl-N-tert-butyl-3-nitrobenzamide
  • N-Benzyl-N-methyl-4-nitrobenzamide

Comparison: N-Benzyl-N-nitrobenzamide is unique due to the specific positioning of the nitro group and the benzyl moiety. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of different substituents on the benzyl group can significantly alter the compound’s reactivity and biological activity .

Properties

CAS No.

125659-92-9

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-benzyl-N-nitrobenzamide

InChI

InChI=1S/C14H12N2O3/c17-14(13-9-5-2-6-10-13)15(16(18)19)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

PFQHOXTTWUVWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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